2-(2,5-dichloropyridine-3-sulfonamido)-N-ethylpropanamide
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Overview
Description
2-(2,5-dichloropyridine-3-sulfonamido)-N-ethylpropanamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a sulfonamide group, as well as an ethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichloropyridine-3-sulfonamido)-N-ethylpropanamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,5-dichloropyridine and ethylpropanamide.
Sulfonation: The pyridine ring is sulfonated using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Amidation: The sulfonated intermediate is then reacted with ethylpropanamide under appropriate conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichloropyridine-3-sulfonamido)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2,5-dichloropyridine-3-sulfonamido)-N-ethylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its sulfonamide moiety.
Biological Studies: Used as a probe to study enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2,5-dichloropyridine-3-sulfonamido)-N-ethylpropanamide involves its interaction with biological targets:
Molecular Targets: The compound may target enzymes or receptors in biological systems.
Pathways Involved: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloropyridine-3-sulfonamide
- N-ethylpropanamide
- 2-chloropyridine-3-sulfonamide
Uniqueness
2-(2,5-dichloropyridine-3-sulfonamido)-N-ethylpropanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the sulfonamide and ethylpropanamide groups makes it distinct from other similar compounds, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
2-[(2,5-dichloropyridin-3-yl)sulfonylamino]-N-ethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O3S/c1-3-13-10(16)6(2)15-19(17,18)8-4-7(11)5-14-9(8)12/h4-6,15H,3H2,1-2H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVGCUJLPKZWNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)NS(=O)(=O)C1=C(N=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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